molecular formula C21H27NO2S B2677771 4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1706073-15-5

4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2677771
M. Wt: 357.51
InChI Key: ALTDYCIWQYSZBL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and contains a tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl substituent.

Scientific Research Applications

Heterocyclic Synthesis

Research on thiophene derivatives emphasizes the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and materials with unique properties. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for yielding various nitrogen-containing heterocycles, which are significant in medicinal chemistry and agrochemical applications (Mohareb et al., 2004).

Polymer Science

In polymer science, compounds containing tert-butyl groups have been studied for their ability to form noncrystalline, highly thermal stable polyamides, demonstrating potential in materials science for creating polymers with desirable mechanical and thermal properties (Hsiao et al., 2000).

Organogel Formation

Organogels based on perylenetetracarboxylic diimides substituted with tert-butyl groups have shown remarkable properties, including the formation of fluorescent gels. These studies underscore the importance of amphiphilic properties in designing materials for potential applications in sensing, imaging, and light-emitting devices (Wu et al., 2011).

Organometallic Chemistry

In organometallic chemistry, the synthesis of sterically encumbered systems for low-coordinate phosphorus centers has been investigated, highlighting the role of tert-butylphenyl groups in stabilizing novel materials with potential applications in catalysis and materials science (Shah et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2S/c1-21(2,3)17-8-6-16(7-9-17)20(23)22(15-19-5-4-14-25-19)18-10-12-24-13-11-18/h4-9,14,18H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTDYCIWQYSZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

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